tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16479391
InChI: InChI=1S/C18H24N2O4/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)23-16/h4-7,13H,8-12H2,1-3H3
SMILES:
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol

tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC16479391

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name tert-butyl 4-(1,3-benzoxazol-2-yloxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C18H24N2O4/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)23-16/h4-7,13H,8-12H2,1-3H3
Standard InChI Key OXSWGPBHSFIWRC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3O2

Introduction

Structural Features and Molecular Characteristics

The molecular structure of tert-butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate integrates three key components:

  • A piperidine ring substituted at the 4-position with a (benzo[d]oxazol-2-yloxy)methyl group.

  • A tert-butoxycarbonyl (Boc) protective group attached to the piperidine nitrogen.

  • A benzoxazole moiety linked via an ether bridge to the piperidine core.

The benzoxazole ring system consists of a benzene fused to an oxazole, incorporating one oxygen and one nitrogen atom within its heterocyclic framework. This structure confers rigidity and electronic diversity, which are advantageous in drug design for targeting specific biological receptors . The Boc group enhances solubility and stability during synthetic manipulations, a common strategy in peptide and small-molecule synthesis .

Molecular Formula: C18_{18}H22_{22}N2_{2}O4_{4}
Molecular Weight: 330.38 g/mol (calculated from atomic masses).
Key Functional Groups:

  • Tert-butyl carbamate (Boc)

  • Piperidine ring

  • Benzoxazole-ether linkage

Synthetic Routes and Methodological Considerations

Synthesis of tert-Butyl 4-(Hydroxymethyl)piperidine-1-carboxylate

The synthesis typically begins with the preparation of the hydroxymethyl-piperidine intermediate. As demonstrated in analogous protocols , ethyl piperidine-4-carboxylate is reacted with di-tert-butyl dicarbonate to install the Boc protective group. Subsequent reduction of the ester to a primary alcohol using lithium aluminium hydride (LiAlH4_4) yields tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate:

Ethyl piperidine-4-carboxylate(Boc)2Otert-Butyl 4-(ethoxycarbonyl)piperidine-1-carboxylateLiAlH4tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate\text{Ethyl piperidine-4-carboxylate} \xrightarrow{\text{(Boc)}_2\text{O}} \text{tert-Butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate} \xrightarrow{\text{LiAlH}_4} \text{tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate}

Tosylation and Etherification

Conversion of the hydroxymethyl group to a tosylate (4-methylbenzenesulfonyl chloride) facilitates nucleophilic substitution. Reacting the tosylated intermediate with benzo[d]oxazol-2-ol under basic conditions (e.g., potassium carbonate) forms the desired ether linkage :

tert-Butyl 4-(tosyloxymethyl)piperidine-1-carboxylate+Benzo[d]oxazol-2-olBaseTarget Compound\text{tert-Butyl 4-(tosyloxymethyl)piperidine-1-carboxylate} + \text{Benzo[d]oxazol-2-ol} \xrightarrow{\text{Base}} \text{Target Compound}

Alternative Pathway: A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine could directly couple the hydroxymethyl-piperidine with benzoxazol-2-ol, avoiding the need for tosylation .

Spectroscopic Characterization

Hypothetical spectroscopic data for the compound, inferred from structurally related molecules , include:

1^11H NMR (400 MHz, CDCl3_33)

  • δ 1.39 (s, 9H): tert-Butyl group.

  • δ 3.85–4.20 (m, 4H): Piperidine N–CH2_2 and O–CH2_2–benzoxazole.

  • δ 7.20–7.80 (m, 4H): Aromatic protons of benzoxazole.

13^{13}13C NMR (101 MHz, CDCl3_33)

  • δ 28.3: tert-Butyl carbons.

  • δ 79.3: Quaternary carbon of Boc group.

  • δ 154.5: Carbamate carbonyl.

  • δ 140–160: Benzoxazole carbons.

High-Resolution Mass Spectrometry (HRMS)**

  • Calcd for C18_{18}H22_{22}N2_{2}O4_{4}Na [M+Na]+^+: 377.1471.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate Benzimidazole instead of benzoxazoleAntifungal agents
tert-Butyl 4-iodopiperidine-1-carboxylate Iodo substituentRadical cyclization substrates

Future Directions and Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral piperidine derivatives.

  • Biological Screening: Evaluating the compound’s activity against cancer cell lines or microbial pathogens.

  • Polymer Chemistry: Incorporating the benzoxazole-piperidine motif into stimuli-responsive materials.

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